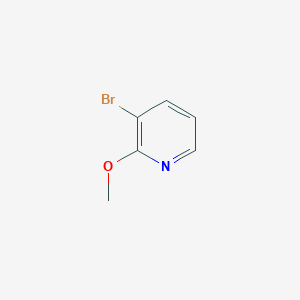

3-Bromo-2-methoxypyridine

描述

Significance as a Versatile Heterocyclic Synthon

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 3-Bromo-2-methoxypyridine serves as a highly effective and versatile heterocyclic synthon, primarily due to the presence of the bromine atom, which is amenable to a variety of cross-coupling reactions. ontosight.aimyskinrecipes.com These reactions are fundamental in modern organic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.

The utility of this compound as a synthon is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. ontosight.aimyskinrecipes.com In these processes, the bromine atom can be readily substituted with a wide array of organic groups, enabling the synthesis of a diverse library of substituted pyridine (B92270) derivatives. This capability is of paramount importance in medicinal chemistry, where the systematic modification of a core scaffold is a key strategy in the discovery and optimization of new drug candidates.

A notable application of this synthon is in the synthesis of gamma-secretase modulators (GSMs). nih.gov The introduction of a methoxypyridine motif, facilitated by intermediates like this compound, has been shown to enhance the activity of these modulators in reducing the levels of Aβ42, a peptide implicated in Alzheimer's disease. nih.gov The synthesis of these complex molecules often involves the strategic use of cross-coupling reactions where the bromo-substituted pyridine acts as a key building block. nih.gov

Furthermore, derivatives of this compound are instrumental in creating novel heterocyclic systems. For instance, its derivatives have been utilized in the synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which are being investigated for their potential as anticancer agents. researchgate.net The adaptability of this compound and its derivatives as synthons continues to be a driving force in the exploration of new chemical entities with potential therapeutic applications.

Overview of Pyridine-Based Compounds in Scientific Disciplines

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their structural motif being a recurring feature in a vast number of biologically active compounds and functional materials. nih.gov The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govjchemrev.com

The significance of pyridine-based compounds in scientific disciplines, particularly in medicinal chemistry and drug discovery, cannot be overstated. The pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. enpress-publisher.comrsc.org Consequently, it is a component in over 7000 existing drug molecules. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug molecules. nih.govenpress-publisher.com Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.com

Beyond pharmaceuticals, pyridine-based compounds have found applications in materials science. Their unique electronic and optical properties make them suitable for use in the development of functional materials such as dyes and ligands for organometallic complexes. nih.govenpress-publisher.com In the field of organic synthesis, pyridines are widely used as catalysts and polar, aprotic solvents. globalresearchonline.net The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications. enpress-publisher.com The continuous exploration of pyridine chemistry promises to yield new compounds with significant scientific and technological impact. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORGLLGXCAQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501578 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-59-8 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 3 Bromo 2 Methoxypyridine and Its Functionalized Analogues

Direct Synthetic Routes to 3-Bromo-2-methoxypyridine

Bromination Reactions of 2-Methoxypyridine (B126380) Precursors

The direct electrophilic bromination of 2-methoxypyridine is a common strategy for producing bromo-2-methoxypyridines. The methoxy (B1213986) group is an activating ortho-, para-director. Consequently, the bromination of 2-methoxypyridine preferentially occurs at the C5 (para) position, which is highly activated. The use of N-bromosuccinimide (NBS) can lead to the formation of 5-bromo-2-methoxypyridine (B44785) with excellent regioselectivity and in nearly quantitative yields.

While this high regioselectivity is advantageous for the synthesis of the 5-bromo isomer, it makes the direct synthesis of this compound via this method challenging. The C3 position (ortho to the methoxy group) is less electronically activated and sterically more hindered compared to the C5 position, resulting in it not being the primary product of direct bromination.

O-Alkylation Procedures of Bromopyridones

A highly efficient and regioselective method for the synthesis of this compound involves the O-alkylation of a 3-bromo-2-pyridone precursor. clockss.org This approach circumvents the regioselectivity issues encountered in the direct bromination of 2-methoxypyridine. The synthesis starts with 3-bromo-2-pyridone, which can be prepared from 2-pyridone. clockss.org

The alkylation is typically carried out using an alkylating agent, such as methyl iodide, in the presence of a base. Silver carbonate has been shown to be particularly effective in promoting selective O-alkylation over N-alkylation when the reaction is conducted in a nonpolar solvent like benzene. clockss.org This method provides a direct and high-yielding route to the desired product. A study by Shiao and Tarng reported a 96% yield for the synthesis of this compound from 3-bromo-2-pyridone and methyl iodide. clockss.org This methodology has been successfully applied to a range of brominated 2-pyridones, yielding the corresponding 2-alkoxypyridines in high yields. clockss.org

| Precursor (Bromo-2-pyridone) | Alkylating Agent | Product | Yield (%) |

| 3-Bromo-2-pyridone | Methyl Iodide | This compound | 96 |

| 5-Bromo-2-pyridone | Methyl Iodide | 5-Bromo-2-methoxypyridine | 95 |

| 6-Bromo-2-pyridone | Methyl Iodide | 6-Bromo-2-methoxypyridine | 93 |

| 3,5-Dibromo-2-pyridone | Methyl Iodide | 3,5-Dibromo-2-methoxypyridine | 96 |

| 3-Bromo-2-pyridone | Benzyl Bromide | 3-Bromo-2-(benzyloxy)pyridine | 95 |

| 5-Bromo-2-pyridone | Benzyl Bromide | 5-Bromo-2-(benzyloxy)pyridine | 95 |

Table 1: O-Alkylation of various bromo-2-pyridones in the presence of silver carbonate and an alkyl halide in benzene. Data sourced from Shiao & Tarng, 1990. clockss.org

Regioselective Synthesis via Specific Precursors

To overcome challenges of regioselectivity, multi-step synthetic sequences starting from specifically substituted precursors are often employed. For instance, a synthetic strategy could involve starting with a pyridine (B92270) derivative where the desired substitution pattern is installed through a series of regiocontrolled reactions.

One such approach involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine. For example, the reaction of 2,6-dichloropyridine-3-carboxylic esters with sodium methoxide (B1231860) has been shown to be highly regioselective, with the methoxy group preferentially substituting the chlorine at the 6-position when the reaction is carried out in methanol (B129727) or DMF. dergipark.org.tr This demonstrates how existing substituents and solvent choice can direct the position of incoming groups. A subsequent bromination step can then be performed, where the existing substituents would direct the bromine to the desired position. For example, bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid yields the 5-bromo derivative, illustrating the directing power of the combined substituents. dergipark.org.tr While not a direct synthesis of this compound, these examples highlight the strategic use of pre-functionalized precursors to achieve a specific, and otherwise difficult to obtain, substitution pattern.

Another regioselective strategy involves the bromination of 3-hydroxypyridine (B118123). The hydroxyl group directs electrophilic substitution, and subsequent methylation of the hydroxyl group would yield a bromo-methoxypyridine. A patented method describes the bromination of 3-hydroxypyridine to obtain 2-bromo-3-hydroxypyridine, which can then be methylated. google.com

Advanced Synthetic Transformations Involving this compound

The bromine atom on the this compound ring serves as a versatile handle for introducing further molecular complexity. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Among the various cross-coupling reactions, palladium-catalyzed methods are the most widely used for the functionalization of halopyridines. The presence of the electron-donating methoxy group and the adjacent nitrogen atom in this compound can influence the catalytic cycle, potentially posing challenges such as catalyst deactivation through coordination. nih.gov However, with appropriate selection of ligands and reaction conditions, these challenges can be overcome.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C(sp²)–C(sp²) bonds, owing to the operational simplicity, high functional group tolerance, and the low toxicity of the boronic acid or ester reagents. researchgate.net This reaction is extensively used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

While specific studies focusing exclusively on this compound are not abundant, the reactivity of closely related analogues strongly supports its utility in Suzuki-Miyaura couplings. For instance, the successful coupling of 5-bromo-2-methoxypyridine with various potassium aryltrifluoroborates using a Pd/C catalyst has been reported with good to excellent yields. rhhz.net This demonstrates that the bromo-methoxypyridine core is a viable substrate for this transformation.

| Aryl Boronic Acid/Ester | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | 3-Phenyl-2-methoxypyridine | Pd(PPh₃)₄ / Na₂CO₃ | |

| 4-Methylphenylboronic acid | 2-Methoxy-3-(p-tolyl)pyridine | Pd(dppf)Cl₂ / K₂CO₃ | |

| 3-Thienylboronic acid | 2-Methoxy-3-(thiophen-3-yl)pyridine | Pd₂(dba)₃ / XPhos / K₃PO₄ | |

| 2-Methoxypyridine-3-boronic acid | 2,2'-Dimethoxy-3,3'-bipyridine | NiCl₂(dppp) / K₃PO₄ |

*Illustrative examples based on typical Suzuki-Miyaura conditions for halopyridines. Specific yields for this compound coupling would require experimental verification.

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-rich and potentially chelating substrates like this compound, bulky electron-rich phosphine (B1218219) ligands such as XPhos or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Nickel-based catalysts have also emerged as a cost-effective and efficient alternative to palladium for coupling heterocyclic substrates. acs.orgacs.org The reaction enables the synthesis of a diverse library of 3-aryl-2-methoxypyridines, which can be further elaborated into more complex target molecules.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this compound, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These methods offer a powerful platform for introducing a wide array of substituents onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, is a widely used method for C-C bond formation. mdpi.com For instance, this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to yield the corresponding biaryl compounds. mdpi.comrug.nl This reaction is tolerant of numerous functional groups and generally provides good to excellent yields. mdpi.com Research has shown that even sterically hindered biaryls can be synthesized using this methodology. rug.nl

For the formation of C-N bonds, the Buchwald-Hartwig amination has proven to be a highly effective method. This reaction allows for the coupling of 3-bromo-2-aminopyridines with a variety of primary and secondary amines using palladium catalysts with specialized phosphine ligands like RuPhos and BrettPhos. nih.gov These reactions often employ a strong base such as lithium hexamethyldisilazide (LiHMDS). nih.gov Challenges in these couplings can include potential chelation of the palladium catalyst by the pyridine nitrogen and the proximal amino group, which can hinder the catalytic cycle. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods, particularly for C-N and C-O bond formation. researchgate.net These reactions are advantageous due to the lower cost and toxicity of copper catalysts. researchgate.net The introduction of bidentate ligands has significantly improved the efficiency and substrate scope of these reactions, allowing them to proceed under milder conditions. researchgate.net

For example, the N-arylation of heterocycles can be achieved by coupling this compound with various nitrogen-containing nucleophiles in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), often in combination with a ligand like a phenanthroline derivative. nih.gov These conditions have been successfully applied to the synthesis of complex molecules. nih.gov Additives like silver benzoate (B1203000) have been shown to facilitate the coupling of iodoazoles with NH-containing heterocycles, expanding the scope of these transformations. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl | mdpi.comrug.nl |

| 3-Halo-2-aminopyridine | Primary/Secondary Amine | Pd-precatalyst / LiHMDS | N³-Substituted-2,3-diaminopyridine | nih.gov |

| This compound | Nitrogen Nucleophile | CuI / Ligand | N-Aryl Heterocycle | nih.gov |

Directed Ortho Metalation (DoM) and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of 2-methoxypyridine, the methoxy group can direct lithiation to the adjacent C-3 position. thieme-connect.comdtic.mil This is typically achieved using strong lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. researchgate.net The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 3-position. thieme-connect.com

The choice of the lithiating agent and reaction conditions can be crucial for achieving the desired regioselectivity. For instance, the use of bulky lithium amides like lithium tetramethylpiperidide (LTMP) can also effect lithiation at the C-3 position of substituted methoxypyridines. arkat-usa.org The mechanism of lithiation can be complex, sometimes involving pre-complexation of the lithium base. researchgate.net BF₃ adducts of halopyridines have been used to direct lithiation specifically to the C-2 position. researchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a widely utilized method for converting aryl halides into reactive organometallic species. For this compound, this reaction offers a direct route to a 3-pyridyl organometallic reagent, which can subsequently react with various electrophiles.

This exchange is commonly performed using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures to prevent side reactions. thieme-connect.comresearchgate.net The resulting lithiated pyridine is a versatile intermediate for introducing substituents at the 3-position. More recently, the use of magnesium-based reagents, such as isopropylmagnesium chloride or mixed lithium-magnesium complexes, has gained prominence. thieme-connect.comresearchgate.net These reagents can offer improved functional group tolerance and allow for reactions to be conducted at non-cryogenic temperatures. thieme-connect.comresearchgate.net For instance, lithium dibutyl(isopropyl)magnesate in the presence of lithium chloride has been effectively used for the functionalization of bromo- and iodo-substituted 2-methoxypyridines. thieme-connect.comresearchgate.net The regioselectivity of the exchange can be influenced by substituents on the pyridine ring. researchgate.net

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

| 2-Methoxypyridine | n-BuLi or LDA | 3-Lithio-2-methoxypyridine | Quenching with electrophile | 3-Substituted-2-methoxypyridine | thieme-connect.comdtic.mil |

| This compound | n-BuLi or t-BuLi | 3-Lithio-2-methoxypyridine | Quenching with electrophile | 3-Substituted-2-methoxypyridine | thieme-connect.comresearchgate.net |

| This compound | i-PrMgCl·LiCl | 3-Magnesio-2-methoxypyridine | Quenching with electrophile | 3-Substituted-2-methoxypyridine | thieme-connect.com |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing nucleophiles onto the pyridine ring, particularly at positions activated by electron-withdrawing groups. While the methoxy group at the 2-position of this compound is electron-donating, the inherent electron-deficient nature of the pyridine ring can still allow for SNAr reactions, especially with highly reactive nucleophiles or under forcing conditions.

In some cases, the bromine atom at the 3-position can be displaced by a strong nucleophile. However, SNAr reactions on the pyridine ring are often more facile at the 2- and 4-positions. For instance, in 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution can be influenced by the nature of the substituent at the 3-position and the solvent. researchgate.net The activation of the pyridine ring with a Lewis acid can also facilitate nucleophilic aromatic substitution. sci-hub.se Recently, a sodium hydride-lithium iodide system has been reported for the C3-amination of 3-methoxypyridine (B1141550) with various amines. ntu.edu.sg

Rearrangement and Isomerization Studies of Halopyridines

The rearrangement and isomerization of halopyridines can occur under various reaction conditions, sometimes leading to unexpected products. These processes are often mechanistically intriguing and can be synthetically useful if controlled.

One notable rearrangement is the "halogen dance," where a halogen atom migrates from one position to another on the pyridine ring under the influence of a strong base. rsc.org This can proceed through the formation of pyridyne intermediates. rsc.orgamazonaws.com For example, 3-bromopyridines have been shown to isomerize to 4-bromopyridines, which can then undergo a more facile nucleophilic aromatic substitution at the 4-position. rsc.orgamazonaws.com

Another type of rearrangement involves the intramolecular nucleophilic substitution of an N-acylated intermediate derived from a 3-halo-4-aminopyridine, resulting in a formal two-carbon insertion. nih.govresearchgate.net Photochemical rearrangements of pyridine N-oxides have also been explored as a method to access functionalized pyridines, such as 3-hydroxypyridines, through valence isomerization. acs.org

Applications of 3 Bromo 2 Methoxypyridine in Diverse Chemical Disciplines

Utility as a Crucial Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 3-Bromo-2-methoxypyridine is prized as a key intermediate. The bromine atom is particularly useful as it can participate in numerous cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. This reactivity is fundamental to constructing intricate molecular architectures required for various applications.

The pyridine (B92270) ring is a core structure in many biologically active compounds. this compound serves as an excellent starting material for creating poly-substituted pyridines, which are pyridines with multiple and varied chemical groups attached. The bromine atom at the 3-position can be readily replaced with other functional groups through transition-metal-catalyzed reactions. acs.org Furthermore, the pyridine ring itself can be functionalized at other positions (C4, C5, and C6) to introduce additional chemical diversity. nih.gov This allows chemists to systematically modify the pyridine scaffold, a key strategy in developing new compounds with specific properties.

This compound is also instrumental in the synthesis of fused heterocyclic systems, where another ring is attached to the pyridine core. These complex structures are of significant interest in medicinal chemistry. For example, derivatives of this compound have been used to create furo[2,3-b]pyridine (B1315467) frameworks, which are being explored for their potential as anticancer agents. The ability to use this compound in annulation reactions, where a new ring is formed, allows for the efficient construction of diverse and complex heterocyclic libraries. nih.govresearchgate.net

Unsymmetrical biaryls, molecules containing two different aryl (aromatic) rings linked together, are important structures in pharmaceuticals and materials science. beilstein-journals.org The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing these compounds, and this compound is an excellent substrate for this reaction. nih.govsandiego.edu In this reaction, the bromine atom is replaced by another aryl group, which is introduced in the form of an arylboronic acid. illinois.edu This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone for the synthesis of complex biaryl systems. sandiego.edu

Table 1: Selected Cross-Coupling Reactions Utilizing 3-Halo-2-alkoxypyridine Scaffolds

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium Catalyst, Base | Unsymmetrical Biaryl | sandiego.edu |

| 3-Halo-2-aminopyridine | Primary/Secondary Amine | Palladium (RuPhos/BrettPhos), Base | N³-substituted-2,3-diaminopyridine | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

Role in Medicinal Chemistry and Pharmaceutical Sciences

The structural features of this compound make it a valuable component in the design and synthesis of new therapeutic agents. nbinno.com Its pyridine core is a common motif in many existing drugs, and its functional groups allow for modifications that can influence a molecule's biological activity and pharmacokinetic properties. nbinno.com

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its therapeutic effect. qinmuchem.com this compound functions as a key pharmaceutical intermediate, a chemical compound that is a step in the synthesis of an API. chemimpex.comqinmuchem.com Its controlled reactivity allows for the precise introduction of specific chemical groups needed to interact with biological targets, making it a crucial building block in the multi-step synthesis of various pharmaceuticals. nbinno.com The synthesis of many complex APIs relies on the availability of such versatile intermediates. nih.govacs.org

Researchers are continuously exploring new drug molecules that incorporate the 2-methoxypyridine (B126380) scaffold to address unmet medical needs. nbinno.com By using this compound as a starting point, medicinal chemists can create large libraries of diverse compounds for screening against various biological targets. nbinno.com For instance, derivatives have been synthesized and evaluated as potential PI3K/mTOR dual inhibitors, which are targets in cancer therapy. nih.gov The ability to systematically modify the structure is key to developing compounds with targeted biological activities and optimizing them into effective drug candidates. nbinno.com For example, derivatives of the related thieno[2,3-d]pyrimidine (B153573) have been developed as potent inhibitors for specific mutants of the epidermal growth factor receptor (EGFR), another important target in oncology. nih.gov

Table 2: Examples of Biological Targets for Drug Candidates Derived from Substituted Pyridines

| Compound Class | Biological Target | Therapeutic Area | Ref. |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | EGFRL858R/T790M | Oncology | nih.gov |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Oncology | nih.gov |

| Gamma-secretase modulators | Gamma-secretase | Alzheimer's Disease |

Development of Novel Drug Candidates Targeting Biological Pathways

Investigation of Enzyme Inhibition Mechanisms

The pyridine scaffold, a core component of this compound, is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets such as enzymes. nih.govnih.gov The unique electronic properties of the pyridine ring, particularly the nitrogen atom, can play a crucial role in binding to enzyme active sites. nih.govresearchgate.net this compound serves as a versatile chemical building block for synthesizing more complex pyridine derivatives that are subsequently used to investigate enzyme inhibition mechanisms. chemimpex.com

Researchers utilize these derivatives to probe the active sites of various enzymes implicated in disease. For instance, modified pyridine scaffolds have been developed as inhibitors for key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin. nih.govresearchgate.net Studies on these synthetic derivatives help elucidate the mechanisms of inhibition, which can be competitive, noncompetitive, or uncompetitive, providing fundamental insights into enzyme function and paving the way for rational drug design. nih.govnih.gov The development of inhibitors against enzymes like dihydrofolate reductase and thioredoxin reductase, which are involved in cancer cell proliferation, is another area of focus. nih.gov By systematically modifying the pyridine core derived from precursors like this compound, chemists can fine-tune the inhibitory activity and selectivity of these compounds. acs.org

Ligand Design for Receptor Binding Studies

The study of ligand-receptor interactions is fundamental to understanding physiological and pathological processes and is a cornerstone of drug discovery. nih.govnih.gov Ligands must possess specific structural and chemical features to bind to their target receptors with high affinity and selectivity. This compound is an important intermediate in the synthesis of such tailored molecules. chemimpex.com Its bromine and methoxy (B1213986) functional groups provide reactive handles for chemists to perform various coupling and substitution reactions, allowing for the construction of a diverse library of potential ligands. chemimpex.com

The design of effective ligands often aims for high affinity, typically with a dissociation or inhibition constant (Kd/Ki) in the nanomolar range (<10 nM). frontiersin.org Recent research has also emphasized the importance of the kinetics of the ligand-receptor binding process, not just the thermodynamic affinity. ibmc.msk.ru A drug with a long residence time at its receptor can exhibit sustained pharmacological activity. ibmc.msk.ru Derivatives synthesized from this compound are used in binding assays to characterize these properties, helping to build a comprehensive picture of how a ligand interacts with its target receptor, such as G-protein coupled receptors (GPCRs) or sigma receptors. nih.govnih.gov

Exploration in Neurological Disorder Therapies

This compound is explicitly identified as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com These disorders, including Alzheimer's disease and Parkinson's disease, are often characterized by the dysfunction of specific enzymes or receptors in the central nervous system. nih.govmdpi.com

Therapeutic strategies frequently involve the modulation of key enzymes such as acetylcholinesterase, monoamine oxidase, beta-secretase, and tau kinases. nih.govmdpi.com By using this compound as a starting scaffold, medicinal chemists can synthesize novel molecules designed to inhibit these enzymes with precision. mdpi.com The development of synthetic small molecules and enzyme inhibitors is a major focus of current research, aiming to create agents that can alleviate symptoms, slow disease progression, or even reverse pathological changes with improved safety and efficacy profiles. nih.gov

Radioligand Synthesis for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development to visualize and quantify biological processes in vivo. frontiersin.orgnih.gov The technique relies on the use of radioligands—biologically active molecules labeled with a short-lived positron-emitting isotope, such as Carbon-11 (11C). frontiersin.orgnih.gov

The chemical structure of this compound, specifically the presence of an aryl bromide, makes it an excellent precursor for radioligand synthesis. nih.gov Modern radiolabeling methods, such as metallaphotoredox-catalyzed reactions, allow for the late-stage installation of 11C-methyl groups onto molecules containing aryl bromides. nih.gov This enables the rapid synthesis of 11C-labeled PET tracers from advanced intermediates. nih.gov The methoxy group (-OCH3) on the pyridine ring can also be a site for radiolabeling, for example, through O-alkylation using [11C]CH3I (methyl iodide). nih.gov These synthesized radioligands are critical tools for studying brain target occupancy for CNS drug candidates and as biomarkers for oncology and neurological disorders. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. These studies involve systematically modifying a molecule's structure and assessing how these changes affect its biological activity. nih.gov For pyridine derivatives, SAR analyses have revealed that the type, number, and position of substituents on the pyridine ring significantly influence their pharmacological effects. nih.govmdpi.com

Specifically for antiproliferative activity, the presence and location of methoxy (O-CH3) groups and halogens like bromine are critical. mdpi.com For example, increasing the number of methoxy groups on a pyridine-based scaffold has been shown to decrease the IC50 value, indicating enhanced potency. mdpi.com In a detailed SAR study of 2-aminopyridine (B139424) derivatives designed as ALK2 inhibitors, modifications to different parts of the molecule were correlated with changes in potency and selectivity, providing insights into how the compounds interact with the enzyme's ATP-binding pocket. acs.orgsemanticscholar.org The 3,4,5-trimethoxyphenyl group, for instance, was found to interact with a hydrophobic back pocket in the ALK2 enzyme. acs.orgsemanticscholar.org Such studies are crucial for the rational design of more effective therapeutic agents based on the this compound scaffold.

Table 1: Effect of Methoxy Group Substitution on Antiproliferative Activity

| Derivative Type | Number of Methoxy (OMe) Groups | IC50 Value (µM) |

| Derivative 1 | 2 | >50 |

| Derivative 2 | 3 | 12 |

| Derivative 3 | 4 | <25 |

| Derivative 4 | 6 | 1.0 |

| This table illustrates the general trend observed in pyridine derivatives where increased methoxylation correlates with increased antiproliferative potency (lower IC50 value). Data sourced from a study by Zheng et al. (2014) as reviewed in mdpi.com. |

Cytotoxic and Antiproliferative Activity Assessment of Modified Pyridine Scaffolds

Pyridine-containing compounds are widely investigated for their potential as cytotoxic and antiproliferative agents for cancer therapy. nih.gov this compound serves as a key starting material for the synthesis of diverse pyridine scaffolds which are then evaluated for their ability to inhibit the growth of cancer cells. researchgate.netmdpi.com

The antiproliferative activity of these novel compounds is typically assessed in vitro against a panel of human cancer cell lines, such as those for breast (MCF-7, MDA-MB-231), colorectal (Caco-2, RKO), liver (HepG-2), and melanoma (A375). researchgate.netresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) is a standard measure used to quantify a compound's potency. researchgate.net For example, a study on new heterocyclic hybrids based on pyridine scaffolds identified compounds with potent antiproliferative activity against melanoma cells, with IC50 values in the low micromolar range. nih.gov Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are often conducted to understand how these compounds exert their cytotoxic effects. researchgate.netnih.gov

Anticancer Potential

The anticancer potential of modified pyridine scaffolds is a significant area of research. nih.gov Numerous studies have demonstrated that derivatives, which can be synthesized from precursors like this compound, exhibit potent activity against various cancer types. researchgate.netnih.gov

For instance, furo[2,3-b]pyridine derivatives have shown significant cytotoxic activity against breast cancer cell lines. researchgate.net Another class, thieno[2,3-c]pyridine (B153571) derivatives, were found to be potent inhibitors of head and neck, breast, and colorectal cancer cell lines, with one compound showing a broad spectrum of activity with IC50 values ranging from 10.8 µM to 16.4 µM against different cell lines. nih.gov This compound was also found to induce cell cycle arrest at the G2 phase, highlighting a specific mechanism of action. nih.gov The anticancer activity is often linked to the inhibition of key cellular targets like tubulin polymerization or specific protein kinases. nih.govnih.gov These findings underscore the value of the pyridine scaffold in the development of new anticancer agents. researchgate.netnih.gov

Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Derivative 6i

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| HSC3 | Head and Neck | 10.8 |

| T47D | Breast | 11.7 |

| RKO | Colorectal | 12.4 |

| MCF7 | Breast | 16.4 |

| This table shows the IC50 values for a promising thieno[2,3-c]pyridine derivative against a panel of human cancer cell lines, demonstrating its broad-spectrum anticancer potential. nih.gov |

Antimicrobial Efficacy

While direct studies on the antimicrobial properties of this compound itself are not extensively documented, its significance lies in its role as a precursor for synthesizing more complex molecules with notable antimicrobial activity. The pyridine scaffold is a common feature in many antimicrobial agents, and the specific substitution pattern of this compound offers a strategic starting point for medicinal chemists.

The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, for instance, has been shown to yield compounds with potent antimicrobial properties. In these syntheses, related pyridine-based precursors are utilized to construct the core heterocyclic system. Subsequent modifications, often involving the introduction of various substituents, lead to compounds that exhibit significant activity against a range of bacterial and fungal strains. For example, certain synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated minimum inhibitory concentration (MIC) values against various pathogens, indicating their potential as effective antimicrobial agents.

Antiviral and Anti-inflammatory Properties

The utility of this compound extends to the development of compounds with potential antiviral and anti-inflammatory effects. The pyridine ring is a key structural motif in a number of biologically active molecules, and this particular derivative provides a valuable scaffold for creating novel therapeutic agents.

In the realm of antiviral research, various pyridine derivatives are investigated for their ability to inhibit viral replication. For example, the synthesis of novel benzo-heterocyclic amine derivatives has produced compounds with broad-spectrum antiviral activity against both RNA and DNA viruses. These complex molecules, which can be conceptualized as being built upon substituted heterocyclic frameworks, have shown potent activity in in-vitro assays.

Regarding anti-inflammatory applications, pyridine and pyrimidine (B1678525) derivatives are known to be effective inhibitors of key inflammatory mediators. Research into pyrimidine-based compounds has shown that they can suppress the activity of enzymes like cyclooxygenase (COX), which are central to the inflammatory process. The synthesis of novel derivatives often involves building upon core structures that can be accessed from precursors like this compound. These resulting molecules are then evaluated for their ability to reduce the production of inflammatory markers.

Significance in Agrochemical Development

This compound is a significant intermediate in the agrochemical industry, where it is utilized in the creation of a variety of crop protection products. bloomtechz.comchemimpex.com Its chemical structure allows for the synthesis of active ingredients that are effective against a range of agricultural pests, including insects, weeds, and fungal pathogens. bloomtechz.com

Synthesis of Insecticides and Herbicides

This compound serves as a key building block for the synthesis of various insecticides and herbicides. bloomtechz.com The pyridine moiety is a component of several classes of insecticides, including the neonicotinoids. The reactivity of the bromine atom on the this compound ring allows for its incorporation into larger, more complex molecules with specific insecticidal activities. These synthesized insecticides can be effective in controlling a variety of pests that can damage crops. bloomtechz.com

Similarly, in the field of weed control, this compound is used to develop new herbicidal compounds. bloomtechz.com By undergoing various chemical reactions, it can be transformed into molecules that are designed to inhibit the growth of unwanted plants, thereby reducing competition for resources with crops and helping to improve agricultural yields. bloomtechz.com

Formulation of Fungicides and Crop Protection Agents

There is also potential for this compound in the synthesis of fungicides, which are crucial for preventing and controlling diseases in crops caused by fungal pathogens. bloomtechz.com The development of new and effective fungicides is an ongoing area of research in the agrochemical sector, and versatile intermediates like this compound are valuable in this pursuit. By serving as a starting material, it can be used to create novel molecules that are then screened for their ability to protect crops from various fungal diseases. bloomtechz.com

Emerging Applications in Materials Science

The utility of this compound is not limited to the life sciences; it is also finding applications in the field of materials science. chemimpex.com The unique electronic and structural properties of the pyridine ring, combined with the reactivity afforded by the bromo and methoxy substituents, make it a valuable component in the design of new materials with specific functions. chemimpex.com

Precursor for Advanced Polymeric Materials

In the development of advanced materials, this compound can serve as a precursor for the synthesis of specialized polymers. chemimpex.com The incorporation of the pyridine unit into a polymer backbone can impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. The reactive bromine atom allows for the polymerization process to be initiated or for the pyridine unit to be grafted onto existing polymer chains. This can lead to the creation of polymers and coatings with enhanced durability and resistance, opening up possibilities for their use in a variety of advanced applications. chemimpex.com

Components in Functional Coatings

While direct, extensive research detailing the specific use of this compound in functional coatings is not widely published, its chemical properties make it a viable candidate for incorporation into advanced polymer coatings. Pyridine-containing polymers are known to be utilized in various applications, including as materials for the capture of contaminants and as supports for catalysts. The inherent reactivity of the this compound scaffold allows for its potential integration into polymer backbones or as a functional side group, which could enhance properties such as durability and resistance in the resulting coating materials chemimpex.com.

The development of functional coatings often involves the synthesis of innovative polymers and nanocomposites designed for specific applications such as abrasion resistance, corrosion inhibition, and antibacterial properties. The incorporation of heterocyclic moieties like pyridine can introduce desirable functionalities. For instance, pyridine derivatives have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and protect them from corrosive environments.

Building Blocks for Liquid Crystalline Materials

The incorporation of heterocyclic rings, such as pyridine, into the core structure of mesogenic (liquid crystal-forming) molecules is a well-established strategy for creating materials with diverse and stable liquid crystalline phases. The pyridine moiety introduces a dipole moment and can influence the molecular geometry, which in turn affects the mesomorphic properties of the resulting compounds mdpi.commdpi.com.

Research into 2-methoxypyridine derivatives has demonstrated their utility in the synthesis of novel liquid crystalline materials. These compounds can serve as the central core of calamitic (rod-shaped) or bent-core mesogens. The specific nature and position of substituents on the pyridine ring play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic, or columnar) and the temperature range over which these phases are stable mdpi.comnih.gov.

For instance, a study on new bent-shaped luminescent mesogens utilized a 2-methoxypyridine core. The synthesis involved multi-step reactions to build complex molecules where the 2-methoxypyridine unit was central to achieving the desired bent molecular architecture. The resulting compounds were found to exhibit nematic (N) or rectangular columnar (Colr) phases at elevated temperatures mdpi.comnih.gov. The formation of these phases is highly dependent on the terminal groups attached to the core structure.

Table 1: Influence of Terminal Groups on the Mesophase of 2-Methoxypyridine Derivatives

| Central Core | Terminal Groups | Observed Mesophase |

| 2-Methoxy-3-cyanopyridine | Lateral CN group and terminal F or Cl substituent | Nematic (N) |

| 2-Methoxypyridine | Terminal Br, NO2, or 4-pyridyl group (no lateral CN) | Rectangular Columnar (Colr) |

Data sourced from studies on 2-methoxypyridine derivatives, which provide a model for the potential behavior of liquid crystals derived from this compound. mdpi.comnih.gov

The synthesis of such liquid crystalline materials often involves cross-coupling reactions where the bromine atom on a pyridine ring, such as in this compound, can be readily substituted. This allows for the attachment of various aryl or other rigid groups to extend the molecular core and induce mesomorphic behavior. The methoxy group, being an electron-donating group, can also influence the electronic and, consequently, the optical properties of the final material nih.gov.

The design and synthesis of these pyridine-based liquid crystals are driven by their potential applications in electro-optical devices, such as displays, and as materials with interesting photophysical properties mdpi.comnih.gov. The ability to tune the mesomorphic and physical properties through synthetic modification of building blocks like this compound is a key area of research in materials science.

Analytical and Spectroscopic Characterization of 3 Bromo 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For 3-Bromo-2-methoxypyridine, ¹H NMR, ¹³C NMR, and various two-dimensional techniques are used for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons and the three protons on the pyridine (B92270) ring.

Methoxy Protons (-OCH₃): A singlet peak, typically appearing in the range of δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons at the C-4, C-5, and C-6 positions. The chemical shifts and splitting patterns are influenced by the electronic effects of the bromo and methoxy substituents and the nitrogen atom in the ring. The proton at C-6 is generally the most deshielded due to its proximity to the electronegative nitrogen atom.

Table 1: ¹H NMR Data for a this compound Derivative

| Compound Name | Solvent | Chemical Shift (δ) and Multiplicity |

| 3-Bromo-5-methoxypyridine | CDCl₃ | 3.86 (s, 3H, -OCH₃), 7.36 (dd, J = 2.4, 1.6 Hz, 1H, H-4), 8.24 (d, J = 2.4 Hz, 1H, H-2), 8.28 (d, J = 1.6 Hz, 1H, H-6) |

Data sourced from the supporting information of a study by Li, Z. et al. published in Chemical Communications. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. For this compound, six distinct signals are expected:

Methoxy Carbon (-OCH₃): One signal in the upfield region (typically δ 50-60 ppm).

Pyridine Ring Carbons: Five signals in the downfield region (typically δ 100-165 ppm). The carbon atom attached to the bromine (C-3) would be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C-2) would appear at a significantly downfield shift.

Detailed spectral assignments are often confirmed with the aid of two-dimensional NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing relationships between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), which is critical for assigning their specific chemical shifts.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for unambiguously assigning the chemical shifts of the protonated carbons in the pyridine ring (C-4, C-5, and C-6).

These 2D NMR techniques are routinely used in the characterization of substituted pyridines and their derivatives, as demonstrated in studies of complex molecular capsules formed from bromo-methoxy-pyridine building blocks. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key expected absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl C-H stretching of the methoxy group is expected around 2850-2960 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the methoxy group should produce a strong band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-700 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Methoxy C-O | Asymmetric Stretch | 1200 - 1300 |

| Methoxy C-O | Symmetric Stretch | 1000 - 1100 |

| C-Br | Stretching | 500 - 700 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be useful for observing:

Pyridine ring breathing modes: These are symmetric vibrations of the entire ring system and often produce strong, characteristic signals in the Raman spectrum.

C-Br bond vibrations: The C-Br stretch is also Raman active and can provide confirmatory evidence for the presence of the bromine substituent.

Skeletal deformations: Low-frequency modes related to the deformation of the molecular skeleton are often more clearly observed in Raman spectra.

Theoretical studies on structurally similar molecules, like 3-bromo-2-hydroxypyridine (B31989), utilize computational methods to predict and assign vibrational frequencies, which aids in the interpretation of experimental FT-IR and Raman spectra. mdpi.com The combination of FT-IR and Raman provides a more complete picture of the vibrational characteristics of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic transitions within a molecule. These techniques provide information about the energy levels of electrons and the effects of chemical structure on the absorption and emission of light.

Research on various 2-methoxypyridine (B126380) derivatives has shown that their absorption spectra are influenced by the nature and position of substituents on the pyridine ring. For instance, the introduction of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

In a study on a series of luminescent mesogens incorporating a 2-methoxypyridine core, the UV-visible absorption spectra were recorded in chloroform. researchgate.net The compounds exhibited absorption maxima in the range of 350–450 nm, which is characteristic of π-π* and n-π* electronic transitions within the aromatic system. The exact position of the absorption bands was found to be dependent on the specific substitution pattern of the pyridine ring and attached functional groups.

| Compound Family | Solvent | Typical Absorption Maxima (λmax) | Reference |

| 2-Methoxypyridine Derivatives | Chloroform | 350 - 450 nm | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

The molecular weight of this compound is 188.02 g/mol . In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this molecular weight. A characteristic feature of bromine-containing compounds in mass spectrometry is the presence of an isotopic peak at M+2 with nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, which are present in an approximate 1:1 ratio.

While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the fragmentation of related bromo- and methoxy-substituted pyridines. Common fragmentation pathways for pyridine derivatives involve the cleavage of the pyridine ring and the loss of substituents. For this compound, the following fragmentation patterns could be anticipated:

Loss of a methyl radical (•CH3) from the methoxy group to give a fragment ion at m/z 173.

Loss of a bromine radical (•Br) to yield a fragment ion at m/z 109.

Loss of carbon monoxide (CO) from the ring or the methoxy group.

Cleavage of the pyridine ring , leading to smaller fragment ions.

A study on the fragmentation of protonated 2-methoxypyrimidine (B189612) derivatives revealed that the 2-O-methyl group significantly influences the fragmentation pathways. nih.gov This suggests that the methoxy group in this compound would play a crucial role in its fragmentation behavior.

| Predicted Fragment | m/z (for 79Br) | Description |

| [M]+ | 187 | Molecular ion |

| [M+2]+ | 189 | Isotopic peak due to 81Br |

| [M - CH3]+ | 172 | Loss of a methyl radical |

| [M - Br]+ | 108 | Loss of a bromine radical |

| [M - OCH3]+ | 156 | Loss of a methoxy radical |

| [M - HBr]+• | 107 | Loss of hydrogen bromide |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on closely related substituted pyridine derivatives offer valuable insights into the expected structural features. For instance, a study on the crystal structures of Zn(II) and Co(II) coordination compounds with ortho-substituted pyridine ligands, including 2-bromopyridine, revealed details about their molecular geometry and packing in the solid state. rsc.org

| Derivative of 2-Methoxypyridine | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Compound 4n | Orthorhombic | Aba2 | 14.8343 | 44.690 | 7.3614 | researchgate.net |

Based on these studies, it can be anticipated that in the solid state, this compound would exhibit a planar pyridine ring. The bromine and methoxy substituents would lie in or close to the plane of the ring. The crystal packing would be influenced by intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds. The precise arrangement of molecules in the crystal lattice would determine the crystal system and space group.

Perspectives and Future Directions in 3 Bromo 2 Methoxypyridine Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-bromo-2-methoxypyridine and its derivatives is a cornerstone of its application in various fields. While traditional synthetic methods have been established, the future of chemical synthesis is increasingly focused on efficiency and sustainability.

One established route to a related compound, 2-bromo-3-methoxypyridine (B21398), involves a two-step process starting from 3-hydroxypyridine (B118123). The first step is the bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine, which is then methylated to the final product. google.com Another approach involves the methylation of 2-bromo-3-pyridinol using methyl iodide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), affording 2-bromo-3-methoxypyridine in a 68% yield. prepchem.com A different synthetic strategy starts from 3-bromo-2-chloropyridine, which upon reaction with sodium methoxide (B1231860) in N,N-dimethylformamide (DMF), yields this compound. chemicalbook.com

Optimization of these routes is an active area of research. For instance, in the synthesis of a related compound, the choice of brominating agent and solvent was found to significantly impact the yield, with KBr/KBrO3 in acetonitrile (B52724) providing a much higher yield (89.5%) compared to N-bromosuccinimide (NBS) in dichloromethane (B109758) (47.0%). nih.gov

Future research will likely focus on the adoption of green chemistry principles. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govnih.govresearchgate.net For example, microwave-assisted Suzuki coupling reactions using a mixed solvent system of water and 1,4-dioxane (B91453) have shown to increase reaction yields by up to 30%. researchgate.net

Flow chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, which are crucial for industrial applications. mdpi.com

Alternative solvents: The use of greener solvents like water or ionic liquids can reduce the environmental impact of the synthesis. rsc.org

Catalytic methods: Developing catalytic routes that minimize the use of stoichiometric reagents is a key goal of sustainable chemistry.

Table 1: Comparison of Synthetic Routes to Bromomethoxypyridines

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-hydroxypyridine | 1. Br2, NaOH 2. CH3I, NaOCH3 | 2-bromo-3-methoxypyridine | - | google.com |

| 2-bromo-3-pyridinol | CH3I, KOH, DMSO | 2-bromo-3-methoxypyridine | 68% | prepchem.com |

| 3-bromo-2-chloropyridine | NaOCH3, DMF | This compound | - | chemicalbook.com |

| 2-amino-5-bromo-3-iodopyridine | 3,4,5-trimethoxyphenylboronic acid, Pd(PPh3)4, Na2CO3 | 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine | 80% | acs.org |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond. It is a versatile substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The most prominent of these are palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These allow for the facile introduction of a wide range of aryl, heteroaryl, and amino groups at the 3-position of the pyridine (B92270) ring. nbinno.com The methoxy (B1213986) group at the 2-position can influence the electronic properties of the pyridine ring, thereby affecting its reactivity. nbinno.com

Future research is expected to delve into more novel reactivity patterns, moving beyond standard cross-coupling reactions. Areas of interest include:

C-H activation: Direct functionalization of C-H bonds is a rapidly developing field in organic synthesis that offers a more atom-economical approach to creating complex molecules. rsc.orgnih.govdmaiti.comrsc.org Exploring the palladium-catalyzed C-H activation of this compound could lead to new and efficient ways to build molecular complexity. semanticscholar.org

Photoredox catalysis: The use of visible light to drive chemical reactions is a powerful tool in modern synthesis. researchgate.netrsc.org Investigating the photoredox-catalyzed reactions of this compound could unlock new synthetic pathways.

In terms of catalytic applications, derivatives of this compound have the potential to be used as ligands in transition metal catalysis. The pyridine nitrogen and the methoxy oxygen can act as a bidentate chelate, which can be used to tune the electronic and steric properties of a metal center. This could lead to the development of new catalysts for a variety of transformations, including asymmetric catalysis.

Expansion of Applications in Target-Oriented Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, particularly in the development of drugs targeting neurological disorders. nih.govchemimpex.com The pyridine scaffold is a common feature in many bioactive molecules, and the ability to functionalize it at multiple positions makes this compound an attractive starting material.

A significant area of application is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. nih.gov

ALK2 Inhibitors: Derivatives of this compound have been utilized in the synthesis of inhibitors for Activin receptor-like kinase-2 (ALK2). nih.gov Gain-of-function mutations in ALK2 are associated with the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG). nih.gov For example, 2-amino-5-bromo-3-iodopyridine, a related starting material, can be used in a Suzuki coupling reaction to generate intermediates for ALK2 inhibitors. nih.govacs.org Research has shown that certain 2-aminopyridine (B139424) derivatives exhibit potent and selective inhibition of ALK2. nih.gov

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is another important target in drug discovery, particularly for inflammatory diseases. nih.gov Various heterocyclic compounds, including those derived from pyridine scaffolds, have been investigated as p38 MAP kinase inhibitors. nih.govmdpi.com The development of potent and selective inhibitors often involves the synthesis of a library of compounds with different substituents on the core scaffold, a process where this compound can serve as a key building block.

The future of this compound in drug discovery will likely involve its use in the synthesis of inhibitors for a wider range of biological targets. Its utility as a scaffold for creating diverse chemical libraries will continue to be exploited in the search for new therapeutic agents. sigmaaldrich.com

Table 2: Biological Activity of Pyridine Derivatives in Kinase Inhibition

| Compound Class | Target Kinase | Key Intermediate | IC50 | Reference |

|---|---|---|---|---|

| 2-aminopyridine derivatives | ALK2 | 2-amino-5-bromo-3-iodopyridine | Varies | nih.govacs.org |

| Phenoxypyrimidine imidazoles | p38α | - | 6.0 to 650 nM | nih.gov |

| Sulfonamide methoxypyridine derivatives | PI3Kα | - | Varies | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | EGFR L858R/T790M | - | 13 nM (Compound B1) | nih.gov |

| 1,2,4-oxadiazol-5-ones | p38α | - | 80 nM (Compound 3e) | mdpi.com |

Integration into Advanced Functional Materials Design

The unique electronic and optical properties of pyridine-based compounds make them attractive candidates for the development of advanced functional materials. The incorporation of this compound into larger molecular architectures can lead to materials with tailored properties for a range of applications.

Potential areas for future research include:

Polymers and Coatings: The introduction of the this compound moiety into polymer backbones can enhance properties such as durability and resistance. chemimpex.com This could lead to the development of new high-performance polymers and coatings.

Organic Dyes and Pigments: The pyridine ring is a common component of organic chromophores. By functionalizing this compound through cross-coupling reactions, it is possible to create novel dyes and pigments with specific absorption and emission properties. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure that have applications in gas storage, separation, and catalysis. nih.govresearchgate.net Pyridine-containing ligands are frequently used in the construction of MOFs. nih.gov this compound derivatives with additional coordinating groups could be used to create novel MOFs with unique properties. For instance, luminescent MOFs incorporating dipyrromethene-based ligands have been developed for sensing applications. rsc.org

The future in this area will depend on the creative design of new molecules derived from this compound and the detailed characterization of their material properties. The ability to fine-tune the electronic and structural features of these molecules will be key to unlocking their full potential in advanced functional materials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄) and temperature (50–80°C) critically affect regioselectivity and yield. For example, bromination at the 3-position is favored due to the directing effect of the methoxy group. Side products like 5-bromo isomers may form if stoichiometry is not optimized .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. For instance, the methoxy group exhibits a singlet near δ 3.9 ppm in ¹H NMR, while the bromine atom causes distinct splitting patterns in aromatic protons .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified as an eye and skin irritant (Hazard Statements H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert absorbents like vermiculite .

Q. Which functional groups in this compound are reactive in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxy group can undergo demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to form hydroxyl derivatives, enabling further functionalization .

Advanced Research Questions

Q. How can computational retrosynthetic tools predict viable pathways for synthesizing this compound?

- Methodological Answer : Transformer-based models (e.g., IBM RXN) analyze patent and literature data to propose routes such as direct bromination or pyridine ring construction. Hypergraph exploration strategies evaluate precursor availability and step efficiency, prioritizing routes with minimal protecting-group chemistry .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isotopic bromine patterns or rotamers. Use deuterated solvents for stable NMR baselines and tandem MS (MS/MS) to differentiate isomers. For example, computational DFT simulations (e.g., Gaussian) can predict ¹³C chemical shifts to validate assignments .

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

- Methodological Answer : The compound serves as a key intermediate in synthesizing pharmaceuticals like kinase inhibitors. A reported route involves Suzuki coupling with boronic acids to install aryl groups, followed by cyclization (e.g., Pd-catalyzed C–N coupling) to form fused pyridine scaffolds. Reaction optimization (e.g., ligand choice, temperature) is critical for regiocontrol .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Scale-up risks include exothermic bromination and byproduct formation. Use flow chemistry to control heat dissipation and inline IR monitoring to track reaction progress. Catalytic systems (e.g., Lewis acids like FeCl₃) improve regioselectivity at higher volumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。